![molecular formula C17H17BrN2OS B2831055 N-[4-(4-methoxyphenyl)-3-methyl-1,3-thiazol-2(3H)-ylidene]benzenaminium bromide CAS No. 477526-07-1](/img/structure/B2831055.png)
N-[4-(4-methoxyphenyl)-3-methyl-1,3-thiazol-2(3H)-ylidene]benzenaminium bromide
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Overview
Description
N-[4-(4-methoxyphenyl)-3-methyl-1,3-thiazol-2(3H)-ylidene]benzenaminium bromide, commonly known as MTT, is a chemical compound that has been widely used in scientific research for its ability to measure cellular metabolic activity. MTT is a yellow-colored dye that is reduced to formazan by mitochondrial enzymes in living cells. The amount of formazan produced is proportional to the number of viable cells in a culture, making MTT a valuable tool for cell viability assays.
Scientific Research Applications
Antimicrobial Activity
The synthesized N,4-diphenylthiazol-2-amine derivatives have been evaluated for their antimicrobial properties. Notably, most of these compounds exhibit potent antifungal activity. Additionally, they demonstrate moderate antibacterial activity against both sensitive and resistant bacterial strains. These findings are crucial in the ongoing battle against microbial multidrug resistance .
Anti-Inflammatory Potential
Beyond antimicrobial effects, these derivatives also display good anti-inflammatory activity. This property is valuable in the context of various inflammatory conditions. Researchers have observed promising results in preclinical studies, warranting further investigation .
Binding Affinity Against Specific Proteins
In silico studies reveal that N,4-diphenylthiazol-2-amine derivatives exhibit favorable binding affinity profiles against specific proteins. Notably, they interact well with S. aureus (PDB ID: 1AD4) and C. albicans (PDB ID: 1AI9). Understanding these interactions can guide drug design and optimization .
Drug Discovery and Lead Optimization
The thiazole ring, a core moiety in this compound, has attracted attention in drug discovery. Its heterocyclic structure, with sulfur and nitrogen at specific positions, offers potential for novel therapeutic agents. Researchers explore modifications to enhance biological activity and optimize lead compounds .
Pharmacological Studies
Efforts to combat antimicrobial and anticancer drug resistance have led to investigations into N,4-diphenylthiazol-2-amine derivatives. These studies aim to uncover their pharmacological significance, potentially opening new avenues for therapeutic interventions .
Structural Characterization
The synthesized derivatives have undergone thorough characterization using techniques such as 1H NMR, 13C NMR, FT-IR, and GCMS. Single-crystal X-ray diffraction studies confirm their formation. Understanding the compound’s structure aids in predicting its behavior and interactions .
Mechanism of Action
Target of Action
Similar compounds have been shown to have antimicrobial and antiproliferative activities , suggesting that their targets may include bacterial cells and cancerous cells.
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . These changes can result in the inhibition of growth or proliferation of the target cells .
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways, leading to downstream effects such as the inhibition of bacterial growth or the induction of apoptosis in cancer cells .
Result of Action
Similar compounds have been shown to have antimicrobial and antiproliferative effects, suggesting that this compound may also have similar effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-[4-(4-methoxyphenyl)-3-methyl-1,3-thiazol-2(3H)-ylidene]benzenaminium bromide . These factors can include the pH of the environment, the presence of other compounds, and the temperature.
properties
IUPAC Name |
4-(4-methoxyphenyl)-3-methyl-N-phenyl-1,3-thiazol-3-ium-2-amine;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS.BrH/c1-19-16(13-8-10-15(20-2)11-9-13)12-21-17(19)18-14-6-4-3-5-7-14;/h3-12H,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNMDGTPNFFZKFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C(SC=C1C2=CC=C(C=C2)OC)NC3=CC=CC=C3.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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